molecular formula C11H13NO B8643926 6-(Pyridin-3-YL)hex-5-YN-1-OL CAS No. 88940-60-7

6-(Pyridin-3-YL)hex-5-YN-1-OL

Cat. No. B8643926
Key on ui cas rn: 88940-60-7
M. Wt: 175.23 g/mol
InChI Key: UQAOPTCZIRNCAE-UHFFFAOYSA-N
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Patent
US04551460

Procedure details

3-Pyridinehexanol was prepared by hydrogenation of 20.0 g of the crude 6-(3-pyridinyl)-5-hexyn-1-ol, prepared above in Example 105, dissolved in 200 ml of isopropyl alcohol over 2.0 g of 10% palladium on carbon at 1 atmosphere. The crude product obtained after filtration of the catalyst and evaporation of the solvent was evaporatively distilled to yield 15.8 g (89%) of 3-pyridinehexanol as a yellow oil, bp 120°-150° C./0.2 mm which was 90% pure by gas chromatography analysis.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([C:7]#[C:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH:2]=1>C(O)(C)C.[Pd]>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13])[CH:2]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1=CC(=CC=C1)C#CCCCCO
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared above in Example 105
CUSTOM
Type
CUSTOM
Details
The crude product obtained

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CCCCCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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